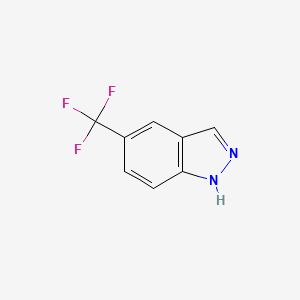

5-(Trifluorométhyl)-1H-indazole

Vue d'ensemble

Description

5-(Trifluoromethyl)-1H-indazole is a fluorinated heterocyclic compound that belongs to the class of indazoles. Indazoles are nitrogen-containing aromatic heterocycles that are structurally related to indoles but with a nitrogen atom replacing the carbon at the 3-position of the indole ring. The trifluoromethyl group attached to the indazole ring significantly alters the chemical and physical properties of the molecule, making it a valuable moiety in medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of fluorinated indazoles, including 5-(trifluoromethyl)-1H-indazole, can be achieved through various synthetic routes. One such method involves the regioselective synthesis of 1-(2,6-dichloro-4-trifluoromethyl-phenyl)-4-alkyl-1H-[1,2,3]-triazoles, which demonstrates the utility of 1,3-dipolar cycloaddition reactions in the presence of a Cu(I) catalyst . Another approach is the Cu(I)-catalyzed interrupted click reaction, which uses (trifluoromethyl)trimethylsilane as a nucleophilic CF3 source to synthesize 5-trifluoromethyl 1,2,3-triazoles from terminal alkynes and azides . Additionally, 1-trifluoromethyl-substituted 1,3-dicarbonyl compounds have been shown to undergo 100% regioselective cyclization with azides to form 4-acyl-5-trifluoromethyl-1,2,3-triazoles .

Molecular Structure Analysis

The molecular structure of fluorinated indazoles, including those with a trifluoromethyl group, has been studied using X-ray crystallography and multinuclear magnetic resonance spectroscopy. The crystal structures of these compounds reveal that they can form hydrogen-bonded dimers or crystallize as catemers, which are helices of three-fold screw axis . The presence of the trifluoromethyl group influences the supramolecular organization and can lead to different crystalline forms depending on the length of the perfluoroalkyl chain .

Chemical Reactions Analysis

Fluorinated indazoles participate in a variety of chemical reactions due to the presence of the reactive trifluoromethyl group. For instance, the hydrazinolysis of 5-perfluoroalkyl-1,2,4-oxadiazoles leads to the formation of 5-perfluoroalkyl-1,2,4-triazoles, showcasing an ANRORC-like reaction mechanism . The trifluoromethyl group also directs the cyclization of 1-trifluoromethyl-1,3-dicarbonyl compounds with azides, resulting in regioselective synthesis of 5-trifluoromethyl-1,2,3-triazoles .

Physical and Chemical Properties Analysis

The introduction of a trifluoromethyl group to the indazole ring imparts unique physical and chemical properties to the molecule. These compounds exhibit high density, moderate to good thermal stability, and acceptable oxygen balance. They also possess reasonable heats of formation and excellent detonation properties, which can be superior to those of traditional energetic materials like RDX . The fluorinated indazoles' supramolecular structures are influenced by the length of the perfluoroalkyl chain, which affects their solid-state organization .

Applications De Recherche Scientifique

Développement de médicaments pharmaceutiques

Le groupe trifluorométhyle dans le 5-(Trifluorométhyl)-1H-indazole est un pharmacophore courant dans de nombreux médicaments approuvés par la FDA. Ce groupe est connu pour sa capacité à améliorer l'activité biologique et la stabilité métabolique des composés pharmaceutiques . La présence de ce groupe dans une molécule peut conduire à des médicaments avec des propriétés pharmacocinétiques améliorées.

Recherche en oncologie

Des composés contenant la structure This compound ont été étudiés pour leurs propriétés anticancéreuses potentielles. Le groupe trifluorométhyle peut influencer l'interaction de la molécule avec diverses cibles biologiques, ce qui est crucial dans la conception de thérapies anticancéreuses .

Agents antimicrobiens

La recherche a montré qu'intégrer le This compound dans certaines molécules peut conduire à des composés ayant des activités antibactériennes et antifongiques prometteuses. Cela en fait un échafaudage précieux pour le développement de nouveaux agents antimicrobiens.

Produits chimiques agricoles

Les propriétés uniques du groupe trifluorométhyle font du This compound un candidat pour la création de nouveaux produits agrochimiques. Ces composés peuvent potentiellement conduire au développement de pesticides et d'herbicides ayant une efficacité et une sélectivité accrues .

Science des matériaux

En science des matériaux, les dérivés du This compound peuvent être utilisés pour modifier les propriétés des matériaux, comme augmenter la résistance à la dégradation ou modifier les propriétés électriques, ce qui est bénéfique pour la création de matériaux avancés pour les dispositifs électroniques .

Catalyse

Le groupe trifluorométhyle dans le This compound peut agir comme un groupe directeur dans les réactions catalytiques, influençant le résultat des transformations chimiques. Ceci est particulièrement utile dans le domaine de la chimie synthétique pour le développement de nouveaux procédés catalytiques .

Troubles neurologiques

Des recherches sont en cours sur l'utilisation de dérivés du This compound pour le traitement des troubles neurologiques. La modification des molécules médicamenteuses avec ce groupe peut conduire à de nouveaux traitements pour des maladies comme Alzheimer et Parkinson .

Agents d'imagerie

This compound: peut être utilisé dans la conception d'agents d'imagerie pour le diagnostic médical. Ses dérivés peuvent être marqués avec des isotopes radioactifs ou d'autres marqueurs pour visualiser les processus biologiques in vivo .

Mécanisme D'action

Target of Action

It’s worth noting that trifluoromethylated compounds often target enzymes involved in dna synthesis and replication .

Mode of Action

It’s known that trifluoromethylated nucleosides can either block the process of penetration of viruses into cells or inhibit the stage of genome replication . After monophosphorylation with viral thymidine kinases, 5-(trifluoromethyl)-2’-deoxyuridine-5’-monophosphate irreversibly inhibits thymidylate synthase, and its triphosphate competes with dTTP for incorporation into the DNA strand synthesized by DNA polymerase .

Biochemical Pathways

It’s known that trifluoromethylated compounds can affect various biochemical pathways, including those involved in dna synthesis and replication .

Pharmacokinetics

It’s known that trifluoromethylated compounds are mainly eliminated by metabolism via thymidine phosphorylase to form an inactive metabolite .

Result of Action

It’s known that trifluoromethylated compounds can have antiviral, antibacterial, or antiprotozoal activity .

Action Environment

It’s known that the stability of trifluoromethylated compounds can be influenced by various environmental factors .

Analyse Biochimique

Biochemical Properties

5-(Trifluoromethyl)-1H-indazole plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The trifluoromethyl group enhances the compound’s lipophilicity and ability to form hydrogen bonds, which can influence its binding affinity and specificity. In particular, 5-(Trifluoromethyl)-1H-indazole has been shown to interact with enzymes involved in oxidative stress responses, such as nuclear factor erythroid 2-related factor 2 (Nrf2) and its cytoplasmic repressor, Kelch-like ECH-associated protein 1 (Keap1). These interactions can modulate the activity of Nrf2, leading to changes in the expression of antioxidant genes .

Cellular Effects

The effects of 5-(Trifluoromethyl)-1H-indazole on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 5-(Trifluoromethyl)-1H-indazole has been observed to activate the Nrf2 pathway, leading to increased expression of antioxidant enzymes and protective proteins. This activation can enhance cellular resistance to oxidative stress and reduce inflammation . Additionally, 5-(Trifluoromethyl)-1H-indazole may affect mitochondrial function and energy metabolism, further influencing cellular homeostasis .

Molecular Mechanism

At the molecular level, 5-(Trifluoromethyl)-1H-indazole exerts its effects through specific binding interactions with biomolecules. The compound’s trifluoromethyl group can form hydrogen bonds and engage in hydrophobic interactions, enhancing its binding affinity to target proteins. One key mechanism involves the inhibition of Keap1, which releases Nrf2 and allows it to translocate to the nucleus. Once in the nucleus, Nrf2 binds to antioxidant response elements (AREs) in the promoter regions of target genes, leading to the transcriptional activation of antioxidant and cytoprotective genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-(Trifluoromethyl)-1H-indazole can vary over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 5-(Trifluoromethyl)-1H-indazole remains stable under physiological conditions, allowing for sustained activation of the Nrf2 pathway. Prolonged exposure to the compound may lead to adaptive responses, such as the upregulation of detoxification enzymes and changes in cellular metabolism .

Dosage Effects in Animal Models

The effects of 5-(Trifluoromethyl)-1H-indazole in animal models are dose-dependent. At lower doses, the compound can enhance antioxidant defenses and reduce oxidative damage without causing significant toxicity. At higher doses, 5-(Trifluoromethyl)-1H-indazole may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the compound’s impact on cellular redox balance and metabolic pathways .

Metabolic Pathways

5-(Trifluoromethyl)-1H-indazole is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its biotransformation. The compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. These metabolic processes can influence the compound’s bioavailability, distribution, and elimination. Additionally, 5-(Trifluoromethyl)-1H-indazole may affect metabolic flux and metabolite levels, further modulating cellular function .

Transport and Distribution

The transport and distribution of 5-(Trifluoromethyl)-1H-indazole within cells and tissues are mediated by specific transporters and binding proteins. The compound’s lipophilicity allows it to readily cross cell membranes and accumulate in lipid-rich compartments. Transporters such as organic anion-transporting polypeptides (OATPs) and multidrug resistance-associated proteins (MRPs) may facilitate the cellular uptake and efflux of 5-(Trifluoromethyl)-1H-indazole, influencing its localization and accumulation .

Subcellular Localization

The subcellular localization of 5-(Trifluoromethyl)-1H-indazole is critical for its activity and function. The compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum, through targeting signals and post-translational modifications. These localization mechanisms ensure that 5-(Trifluoromethyl)-1H-indazole exerts its effects at the appropriate sites within the cell, modulating processes such as gene expression, energy metabolism, and oxidative stress responses .

Propriétés

IUPAC Name |

5-(trifluoromethyl)-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3N2/c9-8(10,11)6-1-2-7-5(3-6)4-12-13-7/h1-4H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBHMPANPIGWXQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(F)(F)F)C=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20613292 | |

| Record name | 5-(Trifluoromethyl)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20613292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

885271-64-7 | |

| Record name | 5-(Trifluoromethyl)-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885271-64-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Trifluoromethyl)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20613292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(Trifluoromethyl)-1H-indazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

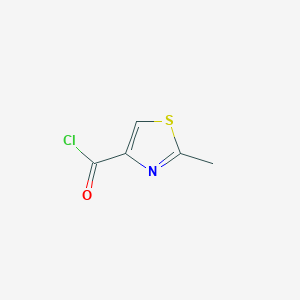

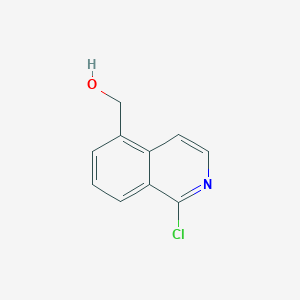

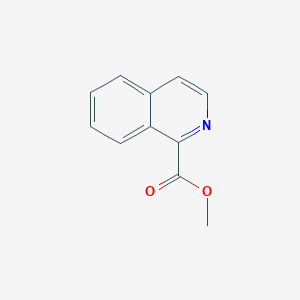

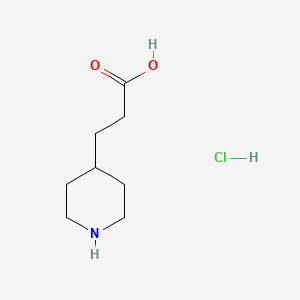

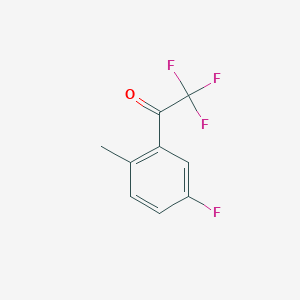

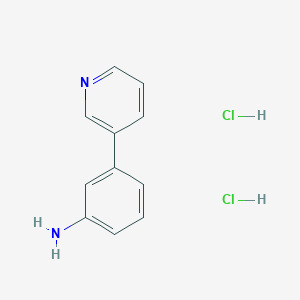

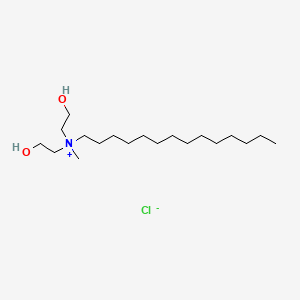

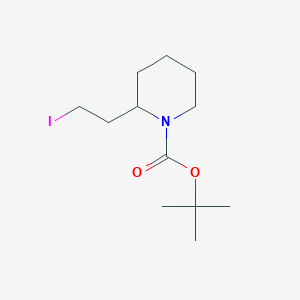

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-[(2S)-2-methylbutyl]phenyl] 4-[4-[(2S)-2-methylbutyl]phenyl]benzoate](/img/structure/B1321282.png)

![4-[2-(Tert-butoxy)-2-oxoethoxy]benzoic acid](/img/structure/B1321301.png)

![5-Ethoxycarbonylamino-[1,2,3]thiadiazole-4-carboxylic acid](/img/structure/B1321303.png)